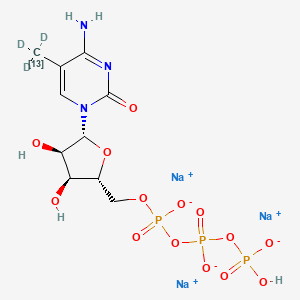
D-myo-Inositol-4,5-diphosphate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a key second messenger produced in cells by PLC-mediated hydrolysis of phosphatidylinositol-4,5-diphosphate. Binding of Ins(1,4,5)P3 to one of several Ins(1,4,5)P3 receptors results in opening of the calcium channels and an increase in intracellular calcium. Ins(4,5)P2 is a metabolite of Ins(1,4,5)P3 that lacks a phosphate at the 1/' position. Ins(4,5)P2 formation has been reported as an intermediate in the metabolism Ins(1,4,5)P3 in GH3 pituitary cells.
Aplicaciones Científicas De Investigación
1. Inhibition of Iron-Gall-Ink Corrosion
D-myo-inositol phosphates, including D-myo-Inositol-4,5-diphosphate sodium salt, have been found to prevent iron-gall-ink decay in cellulose items, showcasing their potential as inhibitors of corrosion in historical and archival materials (Šala et al., 2006).
2. Investigation in Dictyostelium
Research has identified specific diphospho-myo-inositol phosphates in Dictyostelium, aiding in the understanding of cellular processes in this model organism. Such research can elucidate the roles of these compounds in more complex biological systems (Laussmann et al., 1997).
3. Role in Sodium Uptake in Plants
Studies on ice plants have shown that myo-inositol derivatives, including D-myo-Inositol-4,5-diphosphate, play a role in sodium uptake, particularly under salt stress. This has implications for understanding salt tolerance mechanisms in plants (Nelson et al., 1999).
4. Prevention of Dystrophic Calcifications
Dietary myo-inositol hexaphosphate, related to D-myo-Inositol-4,5-diphosphate, has been observed to inhibit the development of dystrophic calcifications in soft tissues. This highlights its potential therapeutic application in preventing calcification-related diseases (Grases et al., 2004).
5. Mineral Binding Properties
Research into inositol phosphates, including D-myo-Inositol-4,5-diphosphate, has revealed their strong binding capacity with mineral elements like Cu2+, Zn2+, and Cd2+. This suggests potential applications in nutritional science and bioavailability studies of minerals (Persson et al., 1998).
6. Synthesis for Biological Studies
The synthesis of D-myo-inositol 1,4,5-triphosphate, closely related to D-myo-Inositol-4,5-diphosphate, has allowed for detailed studies on its biological activity, aiding in the understanding of cellular signaling mechanisms (Reese & Ward, 1987).
7. Structural Clarification in Dictyostelium
Further studies in Dictyostelium have resolved the structures of diphospho-myo-inositol phosphates, advancing knowledge in the field of biochemistry and molecular biology (Laussmann et al., 1996).
8. Exploration in Dermatological Applications
Research into the absorption of myo-inositol hexakisphosphate through the skin has implications for its use in dermatology, including potential roles in skin cancer prevention and treatment of calcinosis cutis (Grases et al., 2005).
9. Cardioprotective Potential
D-myo-inositol-1,4,5-trisphosphate hexasodium, related to D-myo-Inositol-4,5-diphosphate, has been shown to reduce infarct size in rabbit hearts, indicating its potential as a cardioprotective agent (Przyklenk et al., 2005).
Propiedades
Nombre del producto |
D-myo-Inositol-4,5-diphosphate (sodium salt) |
|---|---|
Fórmula molecular |
C6H12O12P2 · 2Na |
Peso molecular |
384.1 |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2+,3-,4-,5?,6?;;/m0../s1 |
Clave InChI |
AGYHIHUTKCMLKM-GFRJWRMMSA-L |
SMILES |
O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1O.[Na+].[Na+] |
Sinónimos |
Ins(4,5)-P2 (sodium salt); 4,5-IP2 (sodium salt) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




